4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 1546083-42-4
VCID: VC3114956
InChI: InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3
SMILES: CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl
Molecular Formula: C11H7Cl2FN2
Molecular Weight: 257.09 g/mol

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine

CAS No.: 1546083-42-4

Cat. No.: VC3114956

Molecular Formula: C11H7Cl2FN2

Molecular Weight: 257.09 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine - 1546083-42-4

Specification

CAS No. 1546083-42-4
Molecular Formula C11H7Cl2FN2
Molecular Weight 257.09 g/mol
IUPAC Name 4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Standard InChI InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3
Standard InChI Key HTSYLSNTRHUQES-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl
Canonical SMILES CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl

Introduction

Chemical Structure and Properties

Chemical Identity

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine possesses specific chemical identifiers that distinguish it from other related compounds. The following table summarizes its key identifiers:

ParameterValue
CAS Number1546083-42-4
Molecular FormulaC₁₁H₇Cl₂FN₂
Molecular Weight257.09 g/mol
IUPAC Name4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Standard InChIInChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3
Standard InChIKeyHTSYLSNTRHUQES-UHFFFAOYSA-N
SMILESCC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl

This compound features a molecular structure containing 11 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 nitrogen atoms, resulting in its C₁₁H₇Cl₂FN₂ formula.

Physical Properties

While specific experimental data on the physical properties of 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine is limited in the scientific literature, certain properties can be inferred based on its structural characteristics and comparison with similar compounds:

PropertyExpected Characteristics
Physical StateCrystalline solid at room temperature
AppearanceLikely white to off-white powder
SolubilitySoluble in common organic solvents (DMSO, chloroform, methanol); limited water solubility
StabilityStable under normal conditions; potentially moisture-sensitive due to reactive chlorine at position 4
LogPApproximately 3.5-4.5 (indicating moderate lipophilicity)
Melting PointExpected range: 90-130°C (based on similar halogenated pyrimidines)

These properties make the compound suitable for various synthetic applications where controlled reactivity and specific solubility profiles are desirable .

Structural Characteristics

The molecular architecture of 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine consists of several key structural elements:

  • A pyrimidine core with nitrogen atoms at positions 1 and 3

  • A methyl group at position 2 of the pyrimidine ring

  • A chlorine atom at position 4 of the pyrimidine ring

  • A 2-chloro-4-fluorophenyl substituent at position 6 of the pyrimidine ring

Synthesis and Chemical Reactions

Key Reactions

The 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine molecule can participate in various chemical transformations, primarily through reactions at the chlorine-bearing carbon (C-4) of the pyrimidine ring:

  • Nucleophilic Aromatic Substitution Reactions:

    • Reaction with amines to form amino-substituted derivatives

    • Reaction with alcohols to yield alkoxy-substituted compounds

    • Reaction with thiols to produce thioether derivatives

  • Cross-Coupling Reactions:

    • Suzuki coupling with boronic acids to introduce carbon-based substituents

    • Buchwald-Hartwig amination for direct C-N bond formation

    • Sonogashira coupling with terminal alkynes

  • Reduction Reactions:

    • Catalytic hydrogenation to remove the chlorine at position 4

    • Selective reduction to modify functional groups

  • C-H Functionalization:

    • Potential functionalization of the methyl group at position 2 through various methodologies

These reactions can be employed to create libraries of derivatives with tailored properties for specific applications .

Comparative Analysis with Similar Compounds

Comparing 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine with structurally related compounds provides valuable insights into structure-property relationships:

CompoundStructural RelationshipDistinctive FeaturesPotential Implications
4-Chloro-2-(2-chloro-4-fluorophenyl)-6-methylpyrimidinePositional isomer with phenyl group at position 2 instead of 6Different spatial arrangement of substituentsAltered binding profile with biological targets; different reactivity pattern
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidineReplacement of methyl with methylthio at position 2Additional sulfur atom; different electronic propertiesEnhanced lipophilicity; potential for additional hydrogen bonding interactions
2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidineContains an ethyl linker between pyrimidine and phenyl ringIncreased molecular flexibility; different chlorine positionDifferent conformational preferences; altered pharmacokinetic properties
4-chloro-5-fluoro-6-methoxy-2-methylpyrimidineLacks phenyl substituent; contains additional fluoro and methoxy groupsSmaller molecular size; different substitution patternDifferent physicochemical properties; alternative reactivity profile

These comparisons highlight how subtle structural modifications can significantly impact the chemical, physical, and potentially biological properties of pyrimidine derivatives.

Future Prospects and Challenges

The development and application of 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine present both opportunities and challenges:

Future Research Directions:

  • Structure-Activity Relationship Studies: Systematic modification of the substituents to optimize properties for specific applications, particularly focusing on the effects of different halogen patterns.

  • Synthetic Methodology Development: Exploration of more efficient and selective synthetic routes, potentially employing modern transition metal catalysis or flow chemistry approaches.

  • Biological Screening Programs: Comprehensive evaluation of potential biological activities across multiple therapeutic areas, with a focus on cancer, infectious diseases, and inflammatory conditions.

  • Computational Studies: Molecular modeling to predict binding interactions with potential biological targets and guide rational design of derivatives.

Challenges:

  • Synthetic Accessibility: Developing scalable, cost-effective synthetic routes with high selectivity for industrial applications.

  • Physicochemical Optimization: Balancing lipophilicity, aqueous solubility, and metabolic stability for potential pharmaceutical applications.

  • Toxicological Considerations: Addressing potential toxicity concerns associated with halogenated compounds, particularly for long-term or high-dose applications.

  • Intellectual Property Landscape: Navigating existing patents and identifying novel chemical space for proprietary developments.

Addressing these challenges will require interdisciplinary collaboration between synthetic chemists, medicinal chemists, computational scientists, and biologists .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator